N-oxideclozapine

Description

Contextualization of N-oxideclozapine's Role

This compound is primarily known in the scientific community for its function as a chemical actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). researchgate.netresearchmap.jp This technology represents a powerful chemogenetic tool that allows for the remote manipulation of cell signaling, particularly in neurons. nih.gov DREADDs are modified G-protein coupled receptors (GPCRs) that are engineered to be unresponsive to their natural (endogenous) ligands. Instead, they are selectively activated by synthetic small molecules, with CNO being the most prominent and widely used actuator for the most common muscarinic-based DREADDs, such as hM3Dq (excitatory) and hM4Di (inhibitory). researchgate.netresearchgate.net

The fundamental principle of the DREADD system is to provide researchers with the ability to turn specific cell populations "on" or "off" in a controlled manner within a living organism. This has profound implications for understanding the causal role of specific neural circuits in various physiological processes and behaviors. nih.gov The perceived inertness of CNO at endogenous receptors was a cornerstone of its initial appeal, as it suggested that any observed effects following its administration in a DREADD-expressing subject would be solely due to the activation of the designer receptor. acs.org

Historical Context of this compound's Application in Mechanistic Studies

The application of this compound in mechanistic studies is intrinsically linked to the development of DREADD technology in the mid-2000s. The initial premise was elegant in its simplicity: a biologically inert chemical that could selectively activate a specially designed receptor, thus providing a "magic switch" for cellular activity. nih.govacs.org This approach was seen as a major advancement over other methods of neuronal manipulation, offering a non-invasive way to modulate neuronal function over longer periods compared to techniques like optogenetics.

Early studies using the CNO-DREADD system were based on the assumption that CNO itself was the active ligand at the designer receptor and that it lacked significant biological activity of its own. researchmap.jp This led to its widespread adoption in neuroscience to investigate the role of specific neuronal populations in a vast array of behaviors, from feeding and sleep to learning and memory. researchmap.jp However, the subsequent discoveries regarding its metabolism to clozapine (B1669256) have necessitated a retrospective and more critical look at the interpretation of these foundational studies. The historical journey of CNO in research serves as a salient example of the iterative nature of scientific discovery, where new findings continuously refine and reshape our understanding and application of powerful research tools.

Research Data Tables

Table 1: Comparative Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Oral Fluid)

This table presents pharmacokinetic data for this compound, clozapine, and N-desmethylclozapine following a single oral dose of clozapine in healthy human volunteers. The data is derived from the analysis of oral fluid.

| Compound | Max Concentration (Cmax) (ng/mL) | Time to Max Concentration (Tmax) (h) | Elimination Half-life (t1/2) (h) |

| Clozapine | 16.57 ± 9.63 | 4.53 ± 3.61 | 53.58 ± 52.28 |

| N-desmethylclozapine | 3.08 ± 1.19 | 9.38 ± 9.33 | 62.67 ± 82.57 |

| This compound | 1.15 ± 0.36 | 4.53 ± 2.19 | 19.15 ± 23.11 |

| Data from a study in healthy human volunteers after a single 12.5 mg oral dose of clozapine. |

Table 2: Comparative In Vitro Efficacy of DREADD Agonists at hM4Di Receptor

This table shows the half-maximal effective concentration (EC50) of this compound, clozapine, and Compound 21 (Cmpd-21) at the inhibitory DREADD hM4Di. A lower EC50 value indicates higher potency.

| Compound | EC50 at hM4Di (nM) |

| Clozapine | 0.42 |

| Compound 21 (Cmpd-21) | 2.95 |

| This compound (CNO) | 8.1 |

| Data from in vitro studies comparing the efficacy of different DREADD agonists. researchgate.net |

Table 3: Comparative Binding Affinities (Ki values in nM) of Clozapine and this compound at DREADDs and Selected Endogenous Receptors

This table illustrates the binding affinities (Ki) of clozapine and this compound at designer receptors (hM3Dq) and several endogenous human receptors. A lower Ki value indicates a higher binding affinity. This data highlights the off-target potential of clozapine.

| Receptor | Clozapine (Ki, nM) | This compound (CNO) (Ki, nM) |

| DREADD | ||

| hM3Dq | 3.5 | >1000 |

| Endogenous Receptors | ||

| 5-HT2A (Serotonin) | 5.4 | >1000 |

| 5-HT2C (Serotonin) | 9.4 | >1000 |

| α1A (Adrenergic) | 1.6 | >1000 |

| H1 (Histamine) | 1.1 | ~125 |

| Data compiled from various in vitro binding assays. |

Structure

3D Structure

Properties

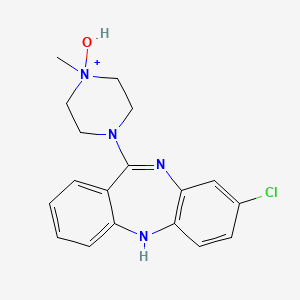

Molecular Formula |

C18H20ClN4O+ |

|---|---|

Molecular Weight |

343.8 g/mol |

IUPAC Name |

3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine |

InChI |

InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1 |

InChI Key |

GAJYCGWBHYOPMT-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O |

Origin of Product |

United States |

Synthesis and Chemical Derivatization of N Oxideclozapine

Established Synthetic Pathways for N-oxideclozapine

The primary and most direct synthetic pathway to this compound is the oxidation of its parent compound, clozapine (B1669256). nih.govresearchgate.net Clozapine, chemically known as 8-chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e] Current time information in Bangalore, IN.nih.govdiazepine, possesses a tertiary amine within its piperazine (B1678402) ring, which is susceptible to N-oxidation. nih.gov This transformation mimics the metabolic process that occurs in the body, where cytochrome P450 enzymes, particularly CYP3A4, catalyze the formation of this compound. caymanchem.com

For laboratory and large-scale synthesis, chemical oxidation of clozapine is the standard method. nih.gov The synthesis begins with sourcing clozapine, which can be purchased commercially or extracted and purified from pharmaceutical tablets. nih.govnih.gov The extraction from tablets typically involves crushing the tablets, stirring with a solvent like acetone, filtering to remove excipients, and recrystallizing the crude product to achieve high purity (e.g., >99%). nih.govnih.gov The purified clozapine is then subjected to an oxidation reaction to yield this compound. nih.gov

Methodologies for N-Oxidation Reactions

The conversion of the tertiary amine in clozapine to its corresponding N-oxide is a critical step that requires specific oxidizing agents and controlled reaction conditions to ensure high efficiency and purity.

Oxidizing Agents and Reaction Conditions

Several oxidizing agents have been successfully employed for the N-oxidation of clozapine. The choice of agent and conditions can significantly impact the reaction's yield, purity of the product, and ease of purification.

meta-Chloroperoxybenzoic acid (mCPBA): This is one of the most common and effective reagents for the N-oxidation of clozapine. researchgate.net The reaction is typically performed by treating clozapine with one equivalent of mCPBA in a solvent like methanol (B129727) (MeOH) or chloroform (B151607) (CHCl₃) at room temperature. researchgate.net This method is known for its high yields, often ranging from 86% to 94%. researchgate.net

Oxone®: A potassium peroxymonosulfate-based agent, Oxone® has emerged as an inexpensive and effective alternative to mCPBA, particularly for gram-scale synthesis. nih.govresearchgate.net The reaction is typically carried out by adding Oxone® to a solution of clozapine and sodium bicarbonate (NaHCO₃) in a mixture of methanol and water at room temperature. nih.gov

Hydrogen Peroxide (H₂O₂): While a cost-effective and environmentally benign oxidant, hydrogen peroxide has been reported to be lower yielding than mCPBA for this specific transformation. researchgate.net Reaction conditions may involve using a 35% aqueous solution of H₂O₂ in methanol. researchgate.net

The table below summarizes various reported conditions for the N-oxidation of clozapine.

| Oxidizing Agent | Solvent(s) | Base/Additive | Temperature | Time | Yield | Reference(s) |

| m-CPBA | MeOH or CHCl₃ | None | Room Temp | 10 min | 79-94% | researchgate.net |

| Oxone® | MeOH / H₂O | NaHCO₃ | Room Temp | 2 h | 97% | nih.gov |

| H₂O₂ (35% aq.) | MeOH | None | Room Temp | 20 h | 79% | researchgate.net |

| H₂O₂ (35% aq.) | H₂O | None | 0-23 °C | 18 h | 12% | researchgate.net |

Optimization of Reaction Efficiency

Optimizing the synthesis of this compound is crucial for obtaining high-purity material required for biological research, free from the confounding effects of residual clozapine. Research has shown that while mCPBA provides high yields, the reaction can suffer from extensive coloration, making purification by chromatography or recrystallization challenging. nih.gov

The use of Oxone® was explored as a method to overcome these purification issues. researchgate.netnih.gov While this method also produces colored byproducts, the impurities are more effectively removed by standard silica (B1680970) gel chromatography followed by crystallization from ethanol. researchgate.netnih.gov This optimized procedure not only provides a high yield (97%) but also results in a product of high purity (>99%), which is essential for DREADD-based studies. nih.govnih.gov The choice of solvent system has also been shown to be critical; for instance, using hydrogen peroxide in methanol gives a significantly higher yield (79%) compared to using it in water (12%). researchgate.net

Derivatization Strategies for this compound Analogs

To improve the utility of this compound in research, particularly in chemogenetics, various derivatization strategies have been explored. These modifications aim to enhance properties such as blood-brain barrier penetration, metabolic stability, or to introduce labels for imaging and mechanistic studies.

Chemical Modifications for Enhanced Research Utility

A significant area of development is the synthesis of clozapine analogs with altered pharmacological profiles, which are then oxidized to their corresponding N-oxides. The goal is often to create DREADD activators with improved properties over CNO, such as reduced back-metabolism to the parent compound. elifesciences.orgbiorxiv.org

One key strategy involves the synthesis of fluorinated analogs of clozapine. nih.gov Fluorine substitution can enhance metabolic stability and alter binding affinities. nih.gov For example, a series of fluorine-bearing clozapine analogs were synthesized as potential DREADD ligands for Positron Emission Tomography (PET) imaging. nih.gov The general synthetic route involves:

An Ullmann coupling of a fluorinated 2-aminobenzoic acid with an iodo-nitrobenzene derivative.

Reduction of the resulting nitro-diarylamine.

Cyclization to form the benzodiazepine (B76468) core.

Reaction with a piperazine derivative to yield the final fluorinated clozapine analog. nih.gov

These fluorinated analogs can then be oxidized to their respective N-oxides using the established methods described in section 2.2. These derivatives serve as new tools for DREADD-based research with potentially superior in vivo characteristics. nih.gov

| Analog Type | Modification Strategy | Purpose | Reference(s) |

| Fluorinated Analogs | Synthesis of clozapine analogs with fluorine on the dibenzodiazepine core, followed by N-oxidation. | Enhance metabolic stability; Develop PET imaging agents. | nih.gov |

| N-Alkyl Analogs | Substitution of the N-methyl group on the piperazine ring with other alkyl groups (e.g., N-ethyl) prior to N-oxidation. | Develop more potent and selective DREADD agonists. | nih.gov |

Synthesis of Labeled this compound for Mechanistic Studies

For mechanistic investigations, such as studying the biodistribution and receptor occupancy in vivo, isotopically labeled versions of this compound are indispensable. These tracers allow for quantitative imaging and tracking of the molecule within a living organism.

A key example is the synthesis of carbon-11 (B1219553) ([¹¹C]) labeled this compound for use in PET imaging. nih.gov The synthesis is a two-step process:

N-methylation: The precursor, norclozapine (desmethyl-clozapine), is reacted with a [¹¹C]-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. This step produces [¹¹C]clozapine.

Oxidation: The resulting [¹¹C]clozapine is then immediately oxidized using m-chloroperoxybenzoic acid (mCPBA) to yield [¹¹C]this compound. nih.gov

The entire process, including purification by HPLC and solid-phase extraction, can be performed rapidly to account for the short half-life of carbon-11 (approx. 20.4 minutes). This method provides the radiolabeled product with high radiochemical purity (>98%) and specific activity, suitable for in vivo biodistribution studies in animal models. nih.gov The development of ¹⁸F-labeled clozapine analogs, with a longer half-life (approx. 110 minutes), is also an active area of research to provide more practical radiotracers for PET imaging of DREADDs. nih.gov

Metabolic Pathways and Biotransformation of N Oxideclozapine

Enzymatic Formation of N-oxideclozapine from Clozapine (B1669256)

The oxidation of clozapine to its major metabolite, this compound, is a primary metabolic route. nih.gov This N-oxidation reaction is catalyzed by several enzymes located predominantly in the liver, with contributions from enzymes in extrahepatic tissues as well. nih.govclinpgx.orgnih.gov

The Cytochrome P450 superfamily of enzymes plays a crucial role in the oxidative metabolism of clozapine. clinpgx.orgmdpi.com In vitro studies using human liver microsomes have identified multiple CYP isoforms capable of catalyzing the formation of this compound. clinpgx.orgnih.gov

Research consistently identifies CYP3A4 as a principal enzyme responsible for the N-oxidation of clozapine. nih.govnih.govnih.gov In vitro studies have demonstrated that CYP3A4 predominately catalyzes the formation of this compound from clozapine. nih.govtandfonline.com The significance of CYP3A4's role is supported by several lines of evidence:

Inhibition Studies : The CYP3A4 inhibitor ketoconazole has been shown to strongly inhibit the production of this compound in vitro. clinpgx.org Similarly, troleandomycin, another CYP3A inhibitor, also reduces this compound formation. nih.gov

Correlation Analysis : Significant correlations have been observed between the maximum rates of this compound formation and the microsomal immunoreactive content of CYP3A in human liver samples. nih.gov

Expression Levels : Studies in patients have shown that individuals with normal or high CYP3A4 expression exhibit significantly higher plasma concentration ratios of this compound to clozapine compared to those with low expression. nih.govresearchgate.net

The following table summarizes key findings from in vitro inhibition experiments on this compound formation.

| Inhibitor | Target Enzyme | Effect on this compound Formation |

| Ketoconazole | CYP3A4 | Strong inhibition clinpgx.org |

| Troleandomycin | CYP3A | 23.2% inhibition nih.gov |

| Anti-CYP3A Antibodies | CYP3A | 37.2% inhibition nih.gov |

While CYP3A4 is a major contributor, other CYP isoforms also participate in the N-oxidation of clozapine. In vitro studies have shown that several CYP enzymes can generate the N-oxide metabolite, including CYP1A2, CYP2C19, CYP2D6, CYP2C9, and CYP2E1. clinpgx.org However, the primary catalysts in vivo are considered to be CYP3A4 and CYP1A2. nih.govclinpgx.orgnih.gov

Recent research has also highlighted the role of extrahepatic isoforms, which are found in tissues outside the liver.

CYP2J2 and CYP1B1 : These isoforms have been associated with the formation of this compound. nih.govtandfonline.comresearchgate.net Unlike other enzymes that may favor one metabolic pathway, CYP2J2 and CYP1B1 were found to produce both this compound and N-desmethylclozapine. nih.govtandfonline.com

The FMO system represents another significant pathway for the N-oxygenation of clozapine. nih.govresearchgate.net FMOs are a family of enzymes that catalyze the oxygenation of various compounds containing nitrogen or sulfur atoms. nih.govoptibrium.comfrontiersin.org

Studies using purified FMOs and human liver microsomes have confirmed the involvement of this enzyme family in clozapine's metabolism. nih.gov

FMO3 : This is the primary FMO isoform in the adult human liver. clinpgx.org Investigations have demonstrated that purified human FMO3 catalyzes clozapine N-oxidation. nih.gov The Michaelis-Menten kinetic constant (Kₘ) for this reaction was determined to be 324 µM, a value consistent with that found in human liver microsomal preparations. nih.gov

Inhibition and Inactivation : The role of FMO in microsomal preparations was further substantiated through experiments showing inhibition by the FMO-specific inhibitor methimazole, as well as through heat inactivation, a characteristic feature of FMO enzymes. nih.gov

Brain Metabolism : In rat brain preparations, N-oxygenation was found to be the major metabolic pathway for clozapine, a reaction catalyzed mainly by FMO. nih.gov

The table below presents the kinetic values for clozapine N-oxidation by different enzyme systems.

| Enzyme/Preparation | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Human Liver Microsomes (N-oxide) | 336 nih.gov | Not specified |

| Purified Human FMO3 | 324 nih.gov | Not specified |

| Rat Brain Preparations | 319.6 nih.gov | 28.1 nih.gov |

Role of Cytochrome P450 Isoforms in N-Oxidation

Reverse Metabolism of this compound to Clozapine

A notable characteristic of this compound's metabolism is its ability to be converted back to the parent compound, clozapine. researchgate.netresearchgate.net This reversible metabolic process has been demonstrated in both animal models and humans, indicating a metabolic cycling between the parent drug and its N-oxide metabolite. nih.govsemanticscholar.org

The reduction of this compound to clozapine is an enzymatically driven process. nih.govtandfonline.com Several CYP isoforms have been identified as catalysts for this reverse reaction.

CYP Isoform Involvement : In vitro investigations have uniquely shown that various CYP isoforms, including CYP3A4, CYP1B1, and CYP1A1, catalyze the reduction of this compound back to clozapine. nih.govtandfonline.comresearchgate.net

Cofactor Dependence : This conversion is readily observed in human liver microsomes in the presence of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). clinpgx.org

In Vivo Evidence : A crossover study in schizophrenic patients who were administered either clozapine or this compound provided in vivo evidence for this interconversion. nih.gov When this compound was administered, clozapine was detected in the plasma, confirming the reverse metabolism. researchgate.netsemanticscholar.orgnih.gov The total clearance was found to be higher for this compound than for clozapine. nih.gov

The following table summarizes the findings from the human crossover study.

| Administered Compound | Measured Plasma Concentration (at 12 hours) | Mean Total Clearance (L/hr) |

| Clozapine | This compound: 17.7 ng/ml nih.gov | 28.45 nih.gov |

| This compound | Clozapine: 28.1 ng/ml nih.gov | 45.30 nih.gov |

Contributing Cytochrome P450 Isoforms in Reduction (e.g., CYP3A4, CYP1B1, CYP1A1)

The reduction of this compound back to its parent compound, clozapine, is a significant metabolic pathway catalyzed by various cytochrome P450 (CYP) isoforms. This reversible metabolism contributes to the complex pharmacokinetic profile of clozapine.

Key CYP isoforms have been identified as major contributors to this reductive process. In vitro studies have demonstrated that CYP3A4, CYP1B1, and CYP1A1 are all capable of catalyzing the reduction of clozapine-N-oxide to clozapine. nih.govtandfonline.com This reduction process has been associated with the concentration-dependent formation of reactive oxygen species (ROS) by these specific isoforms. nih.govtandfonline.com

Notably, CYP3A4 plays a predominant role not only in the formation of this compound from clozapine but also in its reduction back to clozapine. nih.govresearchgate.net The extrahepatic isoform CYP1B1, along with CYP1A1, also facilitates this reduction, highlighting that the metabolic cycling of clozapine and this compound is not confined to the liver. nih.gov

| CYP Isoform | Role in this compound Reduction | Associated Findings |

|---|---|---|

| CYP3A4 | Catalyzes the reduction of this compound to clozapine. | Associated with concentration-dependent formation of reactive oxygen species. nih.govtandfonline.comresearchgate.net |

| CYP1B1 | Catalyzes the reduction of this compound to clozapine. | Extrahepatic isoform involved in metabolic cycling; associated with reactive oxygen species formation. nih.govtandfonline.com |

| CYP1A1 | Catalyzes the reduction of this compound to clozapine. | Associated with concentration-dependent formation of reactive oxygen species. nih.govtandfonline.com |

Implications of Metabolic Cycling in Research Models

The metabolic interconversion, or cycling, between clozapine and this compound has significant implications in research. This reversible metabolism means that the administration of this compound can lead to the formation of the pharmacologically active parent drug, clozapine. nih.govresearchgate.net This phenomenon is crucial in the context of chemogenetics, where this compound has been widely used as a supposedly inert actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).

Recent research has demonstrated that systemically applied this compound can be converted back to clozapine in vivo in various animal models, including rats and mice. nih.gov This back-conversion raises concerns about potential "off-target" effects, as the resulting clozapine can interact with a wide range of endogenous receptors. nih.gov Therefore, findings from in vivo studies using this compound must be interpreted with caution, considering the potential confounding effects of its conversion to clozapine. nih.gov

The cycling process itself, particularly the reduction of this compound, has been linked to the generation of reactive oxygen species (ROS) by CYP enzymes like CYP3A4, CYP1B1, and CYP1A1. nih.govtandfonline.com This implicates metabolite cycling in the potential mechanisms of clozapine-induced toxicity, a critical area of investigation in preclinical research models. nih.govtandfonline.com

Interaction with Other Clozapine Metabolites

The metabolism of this compound does not occur in isolation but rather as part of a broader network of biotransformation pathways involving other clozapine metabolites, most notably N-desmethylclozapine.

Concurrent Formation and Metabolism of N-desmethylclozapine

Clozapine is metabolized in the liver by cytochrome P450 enzymes to yield two major metabolites: this compound and N-desmethylclozapine (also known as norclozapine). researchgate.net The formation of these two metabolites occurs concurrently. While N-oxidation to form this compound is primarily catalyzed by CYP3A4, the N-demethylation to form N-desmethylclozapine is mainly mediated by CYP1A2. nih.govmdpi.comresearchgate.net

Studies in schizophrenic patients have shown that following clozapine administration, plasma concentrations of both this compound and N-desmethylclozapine can be detected. nih.gov For instance, at 12 hours post-clozapine administration, mean plasma concentrations of this compound were observed to be slightly lower than those of N-desmethylclozapine. nih.gov However, when this compound itself was administered, detectable plasma levels of N-desmethylclozapine were found in only one out of eight patients, suggesting that this compound is not a significant precursor to N-desmethylclozapine. nih.gov

| Metabolite | Primary Forming Enzyme | Relative Plasma Concentration (to parent drug) | Pharmacological Activity |

|---|---|---|---|

| N-desmethylclozapine | CYP1A2 mdpi.com | Up to 58% researchgate.net | Active; suppresses haemopoiesis. researchgate.netnih.gov |

| This compound | CYP3A4 nih.govmdpi.com | Around 17% researchgate.net | Essentially inactive regarding glucose uptake in neuronal cells. mdpi.com |

Interplay of Metabolic Pathways

The metabolic pathways of clozapine are complex and interconnected. The formation of this compound and N-desmethylclozapine represent two distinct and major routes of clozapine biotransformation. nih.gov While CYP3A4 favors the N-oxidation pathway, other isoforms such as CYP1A2 and CYP2C19 favor the N-demethylation pathway. nih.gov Extrahepatic isoforms like CYP2J2 and CYP1B1 have been shown to be associated with the formation of both metabolites, not favoring one pathway over the other. nih.gov

Transport Mechanisms of this compound

The movement of this compound across biological membranes is an important factor in its distribution and elimination. This process is mediated, in part, by specific transporter proteins.

Identification as a P-glycoprotein Substrate

Impact on Distribution in Preclinical Models

In preclinical studies using mice, the administration of this compound (CNO) has been shown to result in its back-conversion to clozapine, which significantly impacts the distribution of both compounds. nih.govresearchgate.net Following intraperitoneal injection of CNO, both CNO and its metabolite, clozapine, are detected in plasma, cerebrospinal fluid (CSF), and brain tissue. researchgate.net

Research indicates that while CNO itself can cross the blood-brain barrier, the clozapine formed from its metabolism accumulates in brain tissue. nih.govresearchgate.net In one study, after administering CNO to mice, the resulting free clozapine levels in the CSF remained below the limit of detection. However, the CNO concentrations in the CSF were within a range sufficient to directly activate specific engineered receptors (hM4Di DREADD). nih.govresearchgate.net This suggests that both the parent compound (CNO) and its metabolite (clozapine) are present in the central nervous system, but their relative concentrations and distribution differ across compartments.

The pharmacokinetic profile in mice reveals that after a 3.5 mg/kg intraperitoneal injection of CNO, concentrations of both CNO and clozapine can be measured at various time points, as detailed in the table below.

| Time After Injection | Compartment | Compound | Concentration (nM) |

|---|---|---|---|

| 15 min | Plasma | This compound | ~344 |

| Clozapine | ~123 | ||

| CSF | This compound | ~1.9 | |

| Clozapine | Not Detected | ||

| Cortical Brain Tissue | This compound | ~2063 | |

| Clozapine | ~1016 | ||

| 60 min | Plasma | This compound | ~123 |

| Clozapine | Data not specified |

Note: The data presented are approximate values derived from graphical representations in the cited literature and serve for illustrative purposes. researchgate.netnih.gov

Biotransformation-Associated Biological Processes

Mechanistic Considerations of Metabolic Intermediates

The mechanism underlying the generation of ROS during this compound metabolism involves a futile redox cycle. The biotransformation of clozapine to this compound and the subsequent reduction back to the parent compound is a reversible process. clinpgx.org The reduction of the N-oxide metabolite back to clozapine has been shown to occur in the presence of NADPH. clinpgx.org This conversion is notably inhibited by ascorbic acid, which points towards the involvement of oxidative processes. clinpgx.org

This metabolic cycling is thought to facilitate the generation of ROS through one-electron reduction processes. researchgate.net While two-electron reduction of a compound is typically a detoxification step, one-electron reduction can produce unstable, reactive intermediates that readily react with molecular oxygen to form superoxide radicals and other ROS. researchgate.net The observation that ROS are produced during both the formation of this compound from clozapine and its reduction back to clozapine suggests that reactive intermediates are formed during this enzymatic cycling. nih.govtandfonline.com

The bioactivation of clozapine through these pathways is, like the N-oxidation itself, a reversible process. clinpgx.org Studies have noted that the ROS formation associated with the reduction of this compound did not correlate with known reactive intermediates, suggesting a complex mechanism that may involve the generation of a free radical species. nih.govtandfonline.comclinpgx.org This continuous enzymatic turnover between the oxidized (N-oxide) and reduced (parent drug) forms creates a sustained source of oxidative stress.

Pharmacology of N Oxideclozapine in Preclinical Research

Ligand-Receptor Interactions in Chemogenetics

Chemogenetics is a technique that utilizes engineered receptors and exogenous ligands to control cell signaling pathways with high specificity. binasss.sa.craddgene.org N-oxideclozapine is a key ligand in one of the most widely used chemogenetic systems.

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)

Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a class of engineered GPCRs that are unresponsive to their natural ligands but can be activated by specific synthetic molecules, most notably this compound. eneuro.orgacs.org These receptors are instrumental in neuroscience research for remotely controlling the activity of specific neuronal populations. elifesciences.orgbiorxiv.org

This compound binds to and activates several types of muscarinic-based DREADDs, including the excitatory hM3Dq and the inhibitory hM4Di receptors. tocris.comrndsystems.com These DREADDs are derived from human muscarinic acetylcholine (B1216132) receptors but are engineered to have minimal sensitivity to the endogenous neurotransmitter acetylcholine. binasss.sa.cracs.org

Studies have demonstrated that this compound potently activates these designer receptors. For instance, the half-maximal effective concentration (EC50) of CNO at the hM4Di receptor is reported to be 8.1 nM. researchgate.net Another study reported pEC50 values, a logarithmic measure of potency, of 7.26 for hM3Dq and 6.89 for hM4Di. hellobio.com The binding of CNO to these receptors initiates a conformational change that triggers downstream signaling cascades.

Table 1: this compound (CNO) Potency at Muscarinic DREADDs

| Receptor | Potency (pEC50) | Potency (EC50) |

|---|---|---|

| hM3Dq | 7.26 hellobio.com | - |

| hM1Dq | 8.61 hellobio.com | - |

| hM4Di | 6.89 hellobio.com | 8.1 nM researchgate.net |

| hM2Di | Activated hellobio.com | - |

| hM5Dq | Activated hellobio.com | - |

The activation of DREADDs by this compound leads to the engagement of specific G-protein signaling pathways, which are large, evolutionarily related proteins that detect molecules outside the cell and activate cellular responses. wikipedia.org The type of G-protein activated depends on the specific DREADD being expressed. binasss.sa.crfrontiersin.org

Gq Pathway: The hM3Dq receptor, when activated by CNO, couples to Gq-family G-proteins. binasss.sa.cr This activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This cascade ultimately results in increased intracellular calcium levels and neuronal excitation. acs.org

Gi Pathway: The hM4Di receptor couples to Gi-family G-proteins. binasss.sa.cr Activation of this pathway by CNO inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. oaepublish.com In neurons, this typically leads to the activation of G-protein inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and neuronal inhibition. acs.org

Gs Pathway: While less common, DREADDs that couple to Gs-family G-proteins have also been developed. frontiersin.org Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A. oaepublish.com

Endogenous Neuroreceptor Off-Target Binding

While initially considered pharmacologically inert, subsequent research has revealed that this compound can interact with several endogenous neurotransmitter receptors, which can lead to off-target effects. elifesciences.orgeneuro.org This is a critical consideration in the design and interpretation of DREADD-based experiments. eneuro.org Furthermore, studies have shown that CNO can be metabolized back to its parent compound, clozapine (B1669256), which has a broad pharmacological profile. nih.govelifesciences.orgbiorxiv.org

This compound has been shown to bind to several serotonin (B10506) (5-HT) receptor subtypes. elifesciences.org A radioligand binding assay demonstrated that CNO exhibits competitive inhibition at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2B receptors. researchgate.net The inhibitory constants (Ki) for CNO at these receptors indicate varying degrees of affinity, with some being in the sub-micromolar range. researchgate.net For example, the Ki of CNO at the 5-HT2A and 5-HT2B receptors has been reported to be particularly high. researchgate.netresearchgate.net The interaction with the 5-HT2A receptor, in particular, has been a focus, as clozapine itself has a high affinity for this receptor. nih.gov

Table 2: this compound (CNO) Binding Affinity (Ki) at Serotonergic Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | Significant inhibition researchgate.net |

| 5-HT1B | Significant inhibition researchgate.net |

| 5-HT2A | Sub-μM affinity researchgate.net |

| 5-HT2B | Sub-μM affinity researchgate.net |

Interactions between this compound and dopaminergic receptors have also been documented. elifesciences.org CNO has been found to be a competitive inhibitor at both D1 and D2 dopamine (B1211576) receptors. researchgate.net Studies using positron emission tomography (PET) have shown that CNO administration can lead to dose-dependent occupancy of D2/3 receptors in the brain. frontiersin.org This is significant because all known antipsychotic drugs have an affinity for the D2 receptor. nih.gov The back-metabolism of CNO to clozapine, a potent antipsychotic with high affinity for D4 receptors, further complicates the interpretation of its effects on the dopaminergic system. frontiersin.orgeneuro.org

Table 3: this compound (CNO) Binding Affinity (Ki) at Dopaminergic Receptors

| Receptor | Binding Affinity (Ki) |

|---|---|

| D1 | Significant inhibition researchgate.net |

| D2 | Significant inhibition researchgate.net |

| D2/3 | Dose-dependent occupancy frontiersin.org |

| D4 | - |

Muscarinic Cholinergic Receptor Interactions (e.g., M1, M2, M3, M4)

This compound (CNO) demonstrates competitive inhibition at several muscarinic acetylcholine receptors. elifesciences.org Specifically, it has been shown to interact with M1, M2, M3, and M4 receptors. elifesciences.org Research indicates that CNO can competitively inhibit ligand binding to these receptors. researchgate.net In one study, 10 μM of CNO resulted in significant competitive inhibition of ligand binding at M1, M2, and M3 muscarinic receptors. researchgate.net The binding affinity of CNO at the human M4 muscarinic receptor, the parent receptor of the hM4Di DREADD, was determined to have an EC50 value of 6300 nM. researchgate.net In comparison, its parent compound, clozapine, shows a much higher affinity for the M4 receptor with an EC50 of 21 nM. researchgate.net

Adrenergic Receptor Interactions (e.g., α1A, α2A)

Preclinical studies have identified that this compound interacts with adrenergic receptors. Specifically, CNO has been shown to be a competitive inhibitor at α1A and α2A adrenergic receptors. elifesciences.org Radioligand binding assays revealed that a 10 μM concentration of CNO could significantly inhibit the binding of ligands to both α1A and α2A receptors, indicating potential off-target effects at these sites. elifesciences.orgresearchgate.net

Histaminergic H1 Receptor Interactions

This compound exhibits notable interaction with the histamine (B1213489) H1 receptor. elifesciences.org It acts as a competitive inhibitor at this site, and this interaction is considered a significant off-target effect. elifesciences.orgbiorxiv.org In fact, some research suggests that alternative DREADD agonists, such as Compound 21, have a greater affinity for the H1 receptor than for the muscarinic DREADDs they are designed to activate. elifesciences.orgbiorxiv.org Both CNO and Compound 21 have been shown to induce strong competitive inhibition at H1 receptors. elifesciences.orgbiorxiv.org

Mechanistic Implications of Off-Target Occupancy

The off-target binding of this compound to endogenous receptors, including muscarinic, adrenergic, and histaminergic receptors, has significant mechanistic implications for its use in preclinical research. elifesciences.orgbiorxiv.org These interactions can lead to pharmacological effects that may confound the results of studies using DREADD technology. rowan.edu For instance, the binding of CNO to receptors involved in sleep regulation, such as the histamine H1 receptor, may contribute to observed changes in sleep patterns independent of DREADD activation. elifesciences.orgbiorxiv.org

Initially, it was believed that CNO was pharmacologically inert, but subsequent research has demonstrated its conversion to clozapine in vivo. rowan.eduwikipedia.org Clozapine itself has a broad receptor binding profile and can cross the blood-brain barrier to activate DREADDs. rowan.eduwikipedia.orgnih.gov This back-metabolism suggests that CNO may function as a prodrug for clozapine, and the observed effects in DREADD-based studies could be due to clozapine's action on both DREADDs and endogenous receptors. nih.gov

Furthermore, even novel DREADD agonists like Compound 21, which are not metabolized to clozapine, exhibit their own off-target binding profiles that are similar to CNO. elifesciences.orgbiorxiv.orgnih.gov This indicates that off-target effects are not solely due to clozapine conversion and are an inherent consideration when using these chemogenetic tools. elifesciences.orgbiorxiv.org The potential for off-target effects from both CNO and its alternatives necessitates the use of appropriate control groups in experimental designs to accurately interpret the outcomes of DREADD-mediated neuronal manipulation. elifesciences.org

Preclinical Pharmacodynamics of this compound

Comparison of this compound, Clozapine, and Alternative DREADD Agonists (e.g., Compound 21, Deschloroclozapine)

In the context of DREADD-based chemogenetics, this compound (CNO) is often compared with its parent compound, clozapine, and newer agonists like Compound 21 (C21) and deschloroclozapine (DCZ). wikipedia.orgnih.govfrontiersin.org

Clozapine: Clozapine itself is a potent DREADD agonist. nih.gov Studies have shown that following systemic administration of CNO, it can be reverse-metabolized to clozapine, which then crosses the blood-brain barrier to activate DREADDs. rowan.eduwikipedia.org This has led to the view that CNO may act as a prodrug for clozapine in DREADD activation. nih.gov

Compound 21 (C21): C21 was developed as an alternative to CNO that is not metabolized to clozapine. biorxiv.orgresearchgate.net However, C21 has its own off-target binding profile, which is similar to that of CNO, including interactions with histamine H1 receptors. elifesciences.orgbiorxiv.org Despite not converting to clozapine, C21 has been shown to produce similar effects on sleep architecture as CNO in wild-type mice, suggesting that off-target binding to endogenous receptors contributes to its effects. elifesciences.orgbiorxiv.org

Deschloroclozapine (DCZ): DCZ is a more recent DREADD agonist that has demonstrated high potency. frontiersin.orgnih.gov It has been shown to be effective at significantly lower doses compared to CNO. frontiersin.orgnih.gov For instance, a 0.1 mg/kg dose of DCZ was found to have comparable or even superior effects to a 1 mg/kg dose of CNO in activating hM3Dq DREADDs in rats. frontiersin.org DCZ also exhibits a more rapid onset of action in some paradigms. frontiersin.org It is reported to have a 100-fold improved affinity and greater agonist potency for hM3Dq and hM4Di compared to CNO and C21. hellobio.com

The choice between these agonists depends on the specific requirements of the preclinical study, with considerations for potency, potential for off-target effects, and metabolic profile. nih.gov

Half Maximal Effective Concentration (EC50) Determinations

The half maximal effective concentration (EC50) is a measure of a drug's potency, representing the concentration required to produce 50% of its maximum effect. patsnap.com For this compound and its comparators, EC50 values have been determined in various preclinical assays.

In studies on the inhibitory DREADD hM4Di, the EC50 of this compound was found to be 8.1 nM. researchgate.netnih.gov In the same study, clozapine was substantially more potent with an EC50 of 0.42 nM, while Compound 21 had an intermediate EC50 of 2.95 nM. researchgate.netnih.gov Another DREADD agonist, deschloroclozapine (DCZ), has been reported to have EC50 values of 0.13 nM at hM3Dq and 0.081 nM at hM4Di, indicating very high potency. hellobio.com In contrast, the EC50 of this compound at the native human M4 muscarinic receptor is much higher, at 6300 nM, highlighting its selectivity for the engineered DREADD over the wild-type receptor. researchgate.net

| Compound | Receptor | EC50 (nM) | Reference |

|---|---|---|---|

| This compound | hM4Di | 8.1 | researchgate.net, nih.gov |

| Clozapine | hM4Di | 0.42 | researchgate.net, nih.gov |

| Compound 21 | hM4Di | 2.95 | researchgate.net, nih.gov |

| Deschloroclozapine | hM3Dq | 0.13 | hellobio.com |

| Deschloroclozapine | hM4Di | 0.081 | hellobio.com |

| This compound | Human M4 Muscarinic Receptor | 6300 | researchgate.net |

| Clozapine | Human M4 Muscarinic Receptor | 21 | researchgate.net |

Mechanistic Studies in Preclinical Models

This compound (CNO) is a synthetic compound primarily utilized in chemogenetics as a ligand for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). tocris.com Its pharmacological actions in preclinical research have been a subject of extensive investigation to understand its direct effects and the mechanisms underlying its neuromodulatory properties.

Neuromodulatory Effects in vivo Animal Models

In animal models, this compound has been shown to exert various neuromodulatory effects, influencing neuronal activity and neurotransmitter levels. These effects are often studied in the context of DREADD-mediated activation or inhibition of specific neuronal populations, but research has also highlighted off-target effects that are independent of DREADD expression. elifesciences.orgnih.gov

Effects on Neuronal Firing (e.g., hippocampal neurons, nigral dopaminergic neurons)

This compound has demonstrated the ability to modulate the firing rates of different neuronal populations. In the hippocampus, a brain region critical for learning and memory, CNO has been used to silence hippocampal neurons that express the inhibitory hM4Di DREADD. tocris.com This targeted inhibition can lead to alterations in network activity and has been employed to investigate the role of hippocampal neurons in various behaviors. tocris.comuniroma1.it For instance, inhibition of septal cholinergic input to the CA2 region of the hippocampus, using CNO and hM4Di, has been shown to impair social novelty discrimination in mice. uniroma1.it

Studies on nigral dopaminergic neurons, which are crucial for motor control and are implicated in Parkinson's disease, have also utilized CNO. In a rotenone-induced mouse model of Parkinson's disease, CNO administration was found to have neuroprotective effects on dopaminergic neurons. nih.gov Other research has shown that chronic administration of CNO can alter the functional properties of dopaminergic neurons in the substantia nigra pars compacta, particularly affecting their input resistance. elifesciences.org Interestingly, some studies have reported that CNO can increase the firing rates of nigral dopaminergic neurons in wild-type rats, indicating a direct neuromodulatory effect independent of DREADDs. elifesciences.org

| Neuronal Population | Effect of this compound | Animal Model | DREADD System | Research Focus |

| Hippocampal Neurons | Silencing/Inhibition | Mouse | hM4Di | Short-term memory retrieval, Social novelty discrimination |

| Nigral Dopaminergic Neurons | Neuroprotection | Mouse (Rotenone model) | Not specified | Parkinson's disease |

| Nigral Dopaminergic Neurons | Increased firing rate | Rat (Wild-type) | None | Direct neuromodulatory effects |

| Nigral Dopaminergic Neurons | Altered input resistance | Mouse | hM4D(Gi) | Developmental plasticity |

Modulation of Neurotransmitter Levels (e.g., striatal glutamate)

This compound has been shown to influence the levels of key neurotransmitters in the brain. One notable finding is its effect on striatal glutamate (B1630785). Magnetic resonance spectroscopy experiments in living rats revealed that CNO administration reduced the glutamate signal in the dorsal striatum. nih.gov This suggests that CNO can modulate glutamatergic transmission, which has significant implications for understanding the function of the striatum in motor control and cognition. nih.govelifesciences.org The modulation of striatal glutamate by CNO is thought to be a consequence of its back-conversion to clozapine and subsequent action on endogenous receptors. nih.govresearchgate.net

| Neurotransmitter | Brain Region | Effect of this compound | Animal Model | Key Finding |

| Glutamate | Dorsal Striatum | Reduction | Rat | CNO modulates striatal glutamatergic transmission. |

Investigation of Specific Neural Circuit Modulation

The primary application of this compound in preclinical research is for the precise modulation of specific neural circuits through DREADD technology. nih.govfrontiersin.org By expressing DREADDs in defined neuronal populations, researchers can use CNO to either activate (with hM3Dq) or inhibit (with hM4Di) these circuits and observe the resulting behavioral and physiological changes. nih.gov This approach has been instrumental in dissecting the function of various neural circuits involved in a wide range of processes, including feeding, anxiety, and social behavior. frontiersin.orgnih.govnih.gov For example, chemogenetic tools like DREADDs have been used to investigate the neural circuits underlying depression. frontiersin.org The ability to remotely control neuronal activity with CNO allows for the investigation of causal relationships between the activity of a specific circuit and a particular function or dysfunction. nih.govumcutrecht.nl

In vitro Cellular Studies of DREADD Activation

In vitro studies using cell cultures provide a controlled environment to investigate the direct effects of this compound on cells expressing DREADDs. These studies have confirmed that CNO binds to and activates both the excitatory hM3Dq and inhibitory hM4Di DREADDs. tocris.com Upon binding, CNO triggers the respective G-protein signaling cascades within the cell, leading to either depolarization (activation) or hyperpolarization (inhibition) of the neuron. nih.gov

Cellular studies have been crucial in characterizing the pharmacology of CNO at DREADD receptors, including its potency and efficacy. nih.govresearchgate.net For instance, research has shown that while CNO effectively activates DREADDs, its metabolite, clozapine, can bind to these receptors with a higher affinity. researchgate.net These in vitro experiments are fundamental for validating new DREADD agonists and for understanding the molecular mechanisms by which CNO and other ligands modulate neuronal function. nih.govacs.org

| DREADD Receptor | Effect of this compound Binding | Cellular Outcome | Signaling Pathway |

| hM3Dq | Activation | Depolarization (Neuronal Excitation) | Gq-coupled signaling cascade |

| hM4Di | Activation | Hyperpolarization (Neuronal Inhibition) | Gi/o-coupled signaling cascade |

Analytical Methodologies for N Oxideclozapine Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and quantification of N-oxideclozapine from biological samples. High-performance liquid chromatography (HPLC) is the most utilized technique, often paired with ultraviolet (UV) or mass spectrometry (MS) detectors for precise measurement.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for the simultaneous determination of clozapine (B1669256) and its metabolites, including this compound. This technique separates compounds based on their passage through a column containing a stationary phase, propelled by a liquid mobile phase.

Research has established various isocratic HPLC-UV methods. For instance, one validated method utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer, achieving sensitive detection at a wavelength of 220 nm. mdpi.comwaters.com Another successful approach employs a Lichrospher 100 RP-18 column with an acetonitrile-buffered aqueous solution as the mobile phase, with UV detection set at 215 nm. bohrium.com A different method developed for dog plasma utilized a Hypersil CN column and a mobile phase of acetonitrile, water, and ammonium (B1175870) acetate (B1210297), with detection at 254 nm. nih.gov These methods demonstrate good linearity and sensitivity, with lower limits of quantitation (LLOQ) for this compound reported to be as low as 12.5 ng/mL and 23.6 µg/L in different studies. mdpi.combohrium.com

| Parameter | Method 1 Details | Method 2 Details | Method 3 Details |

|---|---|---|---|

| Column | Lichrospher 100 RP-18 | C18 Reversed-Phase | Hypersil CN (CPS-1) |

| Mobile Phase | Acetonitrile/Buffered Aqueous Solution (400:600, v/v) | Acetonitrile/62.4mM Phosphate Buffer (40:60, v/v) | Acetonitrile/Water/1M Ammonium Acetate (50:49:1, v/v/v) |

| Flow Rate | 0.8 ml/min | Not Specified | Not Specified |

| UV Wavelength | 215 nm | 220 nm | 254 nm |

| LLOQ for this compound | 12.5 ng/mL | 23.6 µg/L | 0.05 µM |

| Source | bohrium.com | mdpi.comwaters.com | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography combined with mass spectrometry offers enhanced selectivity and sensitivity compared to UV detection. The mass spectrometer detects compounds by measuring their mass-to-charge ratio (m/z), providing a high degree of specificity. This is particularly advantageous when analyzing complex biological samples, as it minimizes interference from matrix components. The development of LC-MS methods has been a significant step forward in the accurate quantification of drug metabolites like this compound, especially at low concentrations. windows.net

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC/MS/MS)

For even higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique involves two stages of mass analysis. The first stage selects the specific ion for the parent molecule (in this case, this compound), which is then fragmented. The second stage analyzes a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits.

A validated LC-MS/MS assay for this compound in human plasma utilizes a C-18 column and positive ion atmospheric pressure electrospray ionization. nih.govnih.gov The specific ion transition monitored for this compound is from a precursor ion of m/z 343 to a product ion of m/z 256. nih.govnih.gov These methods are highly sensitive, with reported limits of quantification as low as 1.0 ng/mL in serum. nih.gov

| Parameter | Method Details |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Positive Ion Atmospheric Pressure Electrospray Ionization |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Parent Ion (m/z) | 343 |

| Product Ion (m/z) | 256 |

| Linear Range | 1 ng/mL to 1000 ng/mL |

| Limit of Quantification (Serum) | 1.0 ng/mL |

| Source | nih.govnih.govnih.gov |

Sample Preparation and Extraction Procedures

Before chromatographic analysis, this compound must be isolated from the biological matrix. The choice of extraction procedure depends on the nature of the sample, the analyte's properties, and the sensitivity required for the analysis.

Liquid-Liquid Extraction Techniques

Liquid-liquid extraction (LLE) is a conventional method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the biological sample) and an organic solvent. For this compound, a single-step LLE procedure is often employed. nih.govnih.gov

One common approach involves extraction under alkaline conditions using ethyl acetate as the organic solvent. nih.gov Another method uses a mixture of ethyl acetate, n-hexane, and isopropanol (B130326) (80:15:5, v/v/v), which has been shown to yield good extraction efficiencies of over 80% for this compound from plasma. mdpi.comwaters.com However, due to its higher polarity compared to clozapine and other metabolites, the recovery rate for this compound can sometimes be lower, with studies reporting recovery rates between 62-66%. nih.gov

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) is a more selective and efficient sample clean-up technique compared to LLE. It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a different solvent.

A specific SPE procedure has been described for the extraction of clozapine and its metabolites, including this compound, from serum. This method uses C18-silica gel cartridges. The detailed steps are as follows:

Conditioning: The cartridge is sequentially washed with 0.5 M HCl, acetonitrile, methanol (B129727), and water to activate the stationary phase.

Sample Loading: The serum sample, mixed with sodium carbonate, is applied to the cartridge.

Washing: The cartridge is washed with water and then a 50% methanol solution to remove interfering substances.

Elution: The retained this compound and other analytes are eluted from the cartridge using 0.1 M acetic acid in methanol.

The resulting eluate is then evaporated and reconstituted in the mobile phase for injection into the HPLC system. This method highlights the structured and multi-step nature of SPE to achieve a clean extract for analysis.

Method Validation Parameters for Academic Research

The quantification of this compound in biological matrices is crucial for understanding its pharmacological profile. Method validation ensures that the analytical procedures used are suitable for their intended purpose, providing reliable and reproducible data. Key parameters for validation in an academic research context include linearity, limits of quantification and detection, reproducibility, and recovery rates.

Linearity and Dynamic Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. The dynamic range is the concentration interval over which this linearity is maintained. Various studies have established the linearity for this compound quantification using different analytical techniques.

For instance, a liquid chromatography-mass spectrometry (LC-MS/MS) method demonstrated linearity for this compound in serum and urine from the limit of quantification (LOQ) up to 2,000 ng/mL, with regression coefficients (r²) greater than 0.98. nih.gov Another high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection established a linear calibration curve for this compound in a concentration range of 20-200 ng/mL, with a mean correlation coefficient of 0.9986. amsterdamumc.nl A separate HPLC-UV method also reported excellent linearity, with correlation coefficients (r²) exceeding 0.999 for this compound. researchgate.net

| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r²) | Source |

|---|---|---|---|---|

| LC-MS/MS | Serum & Urine | LOQ - 2,000 ng/mL | > 0.98 | nih.gov |

| HPLC-UV | Human Plasma | 20 - 200 ng/mL | 0.9986 | amsterdamumc.nl |

| HPLC-UV | Human Plasma | Not Specified | > 0.999 | researchgate.net |

Limits of Quantification and Detection

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters are critical for studies involving low concentrations of this compound.

Different analytical methods have reported varying LODs and LOQs for this compound. An HPLC method with UV detection determined the quantitation limit in dog plasma to be 0.05 microM. nih.gov An LC-MS/MS method reported an LOQ of 1.0 ng/mL in serum and 2.0 ng/mL in urine. nih.gov Another HPLC-UV method found a detection limit of 23.6 µg/L in human plasma. researchgate.net In preclinical studies using mice, the detection limit for this compound was found to be between 1 and 2.5 nM, depending on the sample quality. nih.gov

| Parameter | Value | Matrix | Analytical Method | Source |

|---|---|---|---|---|

| Limit of Quantification (LOQ) | 0.05 µM | Dog Plasma | HPLC-UV | nih.gov |

| Limit of Quantification (LOQ) | 1.0 ng/mL | Serum | LC-MS/MS | nih.gov |

| Limit of Quantification (LOQ) | 2.0 ng/mL | Urine | LC-MS/MS | nih.gov |

| Limit of Quantification (LOQ) | 12.5 ng/mL | Human Plasma | HPLC-UV | amsterdamumc.nl |

| Limit of Detection (LOD) | 23.6 µg/L | Human Plasma | HPLC-UV | researchgate.net |

| Limit of Detection (LOD) | 1 - 2.5 nM | Not Specified | Not Specified | nih.gov |

Inter-day and Intra-day Reproducibility

Reproducibility, which includes intra-day (within a day) and inter-day (between days) precision, measures the closeness of agreement between repeated measurements of the same sample under the same conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

For this compound, intra-day reproducibility was reported with RSDs of 10.0%, 4.4%, and 4.2% for concentrations of 0.1, 1.0, and 5.0 µM, respectively. nih.govresearchgate.net The inter-day reproducibility for the same compound was found to be less than 15%. nih.govresearchgate.net Another study reported a mean repeatability (intra-day) CV of 4.3% and a reproducibility (inter-day) CV of 3.6%. amsterdamumc.nl Further research indicated that for clozapine-N-oxide, the precision was less than or equal to 15%. researchgate.net

| Parameter | Concentration (µM) | Reproducibility (% RSD/CV) | Source |

|---|---|---|---|

| Intra-day | 0.1 | 10.0% | nih.govresearchgate.net |

| 1.0 | 4.4% | ||

| 5.0 | 4.2% | ||

| Inter-day | Not Specified | <15% | |

| Intra-day (Repeatability) | Not Specified | 4.3% | amsterdamumc.nl |

| Inter-day (Reproducibility) | Not Specified | 3.6% |

Recovery Rates

The recovery rate is a measure of the efficiency of an extraction method, indicating the percentage of the analyte that is successfully removed from the matrix during sample preparation. Because of its polarity, this compound can present challenges in extraction.

One study using a liquid-liquid extraction technique from dog plasma reported a recovery rate for this compound of 62-66%, which was noted as being lower than for less polar compounds. nih.govresearchgate.net An LC-MS/MS method reported extraction efficiencies ranging from 52% to 85% in serum and 59% to 88% in urine. nih.gov In contrast, another HPLC-UV method achieved a mean recovery of 96% from human plasma. amsterdamumc.nl A separate method also reported good extraction yields of over 80% for this compound. researchgate.net

| Matrix | Extraction Method | Recovery Rate (%) | Source |

|---|---|---|---|

| Dog Plasma | Liquid-liquid | 62 - 66% | nih.govresearchgate.net |

| Serum | Liquid-liquid | 52 - 85% | nih.gov |

| Urine | Liquid-liquid | 59 - 88% | |

| Human Plasma | Not Specified | 96% | amsterdamumc.nl |

| Human Plasma | Liquid-liquid | >80% | researchgate.net |

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Validated analytical methods for this compound are essential for its application in preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies investigate how an organism affects a drug and how the drug affects the organism, respectively.

A significant area of application is in the field of chemogenetics, specifically with Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). nih.govnih.gov this compound is widely used as an actuator for these engineered receptors in preclinical models, allowing for the selective activation of specific cell types. nih.govresearchgate.net Accurate quantification is vital in these studies to correlate the concentration of this compound in plasma and, importantly, in the brain with the observed behavioral or physiological effects. nih.govnih.gov

Pharmacokinetic studies in mice have revealed that this compound can be back-converted to clozapine, and that this compound itself is capable of entering the brain to activate DREADD receptors directly. nih.govnih.gov Validated analytical methods were employed to determine the plasma concentration profiles of this compound in dogs following oral administration of clozapine. nih.govresearchgate.net These applications underscore the necessity of robust and validated analytical methodologies to generate reliable data in preclinical research, which forms the basis for understanding the compound's biological activity. nih.gov

Structure Activity Relationships Sar of N Oxideclozapine and Analogs

Correlating Structural Features with DREADD Activation

CNO was initially identified as a pharmacologically inert ligand capable of selectively activating muscarinic-based DREADDs, such as the Gq-coupled hM3Dq and the Gi-coupled hM4Di receptors, without affecting their endogenous ligand, acetylcholine (B1216132). acs.orgnih.gov However, subsequent research has focused on modifying the CNO scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

The piperazine (B1678402) N-oxide group is a defining feature of CNO. Initial assumptions that the N-oxide was essential for DREADD activation have been challenged by SAR studies. Research has shown that analogs lacking the N-oxide, such as clozapine (B1669256) itself, can also potently activate DREADDs. researchgate.net In fact, studies comparing CNO with its corresponding tertiary amine analogs (lacking the N-oxide) revealed that the latter were generally more potent agonists at the hM3Dq receptor. acs.org This suggests that the negative charge on the N-oxide is not a requirement for activation and may even reduce agonist potency. acs.org

The development of novel DREADD agonists has further explored modifications at the piperazine ring. For instance, compounds JHU37152 and JHU37160 were developed as potent DREADD agonists with high efficacy. nih.gov These compounds maintain the core clozapine structure but feature modifications that enhance their performance as chemogenetic actuators.

Table 1: DREADD Agonist Potency of N-oxideclozapine and Analogs

| Compound | DREADD Receptor | EC₅₀ (nM) | Source |

|---|---|---|---|

| This compound (CNO) | hM3Dq | ~30 | acs.org |

| Compound 21 (C21) | hM3Dq | 1.7 | acs.org |

| JHU37152 | hM3Dq | 5 | nih.gov |

| hM4Di | 0.5 | nih.gov | |

| JHU37160 | hM3Dq | 18.5 | nih.gov |

| hM4Di | 0.2 | nih.gov |

The substitution pattern on the tricyclic dibenzodiazepine core of CNO significantly impacts receptor affinity and selectivity. The first SAR study on hM3Dq systematically explored these effects. acs.orgnih.gov

One key finding was that the 8-chloro substituent on the dibenzodiazepine ring was not essential for maintaining high agonist potency and efficacy at hM3Dq. acs.org An analog lacking this chlorine atom, known as Compound 21 (C21), was found to be a potent and full agonist of hM3Dq (EC₅₀ = 1.7 nM), while displaying minimal activity at the native human M3 receptor. acs.orgnih.gov

Furthermore, modifications at the para position of the piperazine ring have been shown to be important for determining potency at DREADDs. nih.gov The SAR studies also evaluated off-target binding affinities. While clozapine shows high affinity for several serotonin (B10506) (5-HT₂ₐ, 5-HT₂c), adrenergic (α₁ₐ), and histamine (B1213489) (H₁) receptors, some of its analogs exhibit improved selectivity for DREADDs. For example, certain N-oxide analogs displayed significantly reduced binding to these off-target receptors compared to their non-oxidized counterparts. acs.org

Table 2: Receptor Binding Affinities (Kᵢ, nM) of this compound Analogs

| Compound | hM3Dq (EC₅₀) | 5-HT₂ₐ (Kᵢ) | α₁ₐ (Kᵢ) | H₁ (Kᵢ) | Source |

|---|---|---|---|---|---|

| Clozapine | 11 | 5.4 | 1.6 | 1.1 | acs.org |

| This compound (CNO) | ~30 | >1000 | >1000 | 830 | acs.org |

| Compound 21 | 1.7 | 100 | 170 | 20 | acs.org |

Structure-Metabolism Relationships

The molecular structure of this compound not only dictates its activity at DREADDs but also governs its metabolic fate and transport across biological barriers.

This compound is a metabolite of the atypical antipsychotic drug clozapine. The metabolism involves two key, reversible reactions centered on the piperazine nitrogen: N-oxidation and N-reduction. nih.govnih.gov

N-Oxidation: The conversion of clozapine to this compound is an N-oxidation reaction. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenases (FMOs). nih.govmdpi.com The tertiary amine within the piperazine ring of clozapine is the structural site for this oxidative metabolism. mdpi.com

N-Reduction (Back-Metabolism): A significant metabolic characteristic of this compound is its ability to be reduced back to clozapine. eneuro.orgacs.org This "back-metabolism" is a critical consideration in its use for DREADD activation, as the resulting clozapine is highly active at numerous endogenous receptors. acs.orgnih.gov The N-oxide moiety itself is the substrate for this reduction. The chemical properties of the N-oxide bond, including its polarity and susceptibility to enzymatic reduction, determine the rate of this conversion. nih.gov The reduction potential of the N-oxide group is a key physicochemical parameter influencing this process. nih.govnih.gov

The balance between N-oxidation and reduction is influenced by the cellular environment and the specific enzymes present. This reversible metabolism complicates the interpretation of experiments using CNO, as the observed effects may be due to CNO, clozapine, or a combination of both. researchgate.net

A major structural determinant of this compound's poor blood-brain barrier (BBB) permeability is the N-oxide group itself. nih.gov This moiety renders the molecule a substrate for the P-glycoprotein (P-gp) efflux pump, an ATP-binding cassette (ABC) transporter. nih.govsci-hub.se

P-gp is expressed on the apical surface of endothelial cells forming the BBB and functions to actively transport a wide range of xenobiotics out of the brain. nih.govencyclopedia.pub The recognition of this compound by P-gp is largely attributed to the physicochemical properties conferred by the N-oxide group. This includes increased polarity and the potential for specific hydrogen bonding interactions within the transporter's binding pocket. nih.govscientificarchives.com Consequently, even if CNO enters the brain, it is efficiently expelled, leading to low central nervous system concentrations. nih.govnih.gov This structural feature is a primary driver for the development of newer DREADD agonists, like C21 and JHU37160, which are designed to be less susceptible to P-gp efflux and thus achieve better brain penetrance. nih.govnih.gov

Table 3: Structural Features of the Clozapine Scaffold Influencing Metabolism and Efflux

| Structural Moiety | Consequence | Key Enzymes/Transporters |

|---|---|---|

| Piperazine Tertiary Amine (in Clozapine) | Substrate for N-oxidation to form this compound. | CYP3A4, Flavin-containing monooxygenases (FMOs) |

| Piperazine N-oxide (in this compound) | Substrate for reduction back to clozapine ("back-metabolism"). | Reductases |

| Piperazine N-oxide (in this compound) | Substrate for P-glycoprotein (P-gp) efflux, leading to poor BBB penetration. | P-glycoprotein (P-gp/ABCB1) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. toxminds.com While specific, published QSAR models exclusively for this compound analogs are not widespread, the principles of QSAR are directly applicable to designing and optimizing DREADD ligands.

A QSAR model for this class of compounds would be developed by:

Dataset Compilation: Assembling a series of this compound analogs with experimentally determined biological activities, such as DREADD potency (EC₅₀), receptor binding affinity (Kᵢ), or metabolic stability. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated to represent its physicochemical properties. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), hydrophobic descriptors (e.g., LogP), and topological indices.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the biological activity. nih.govmdpi.com For instance, a model might look like: Activity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Validation: The model's predictive power is rigorously tested using internal cross-validation techniques (e.g., leave-one-out, Q²) and external validation with a set of compounds not used in model training (R²_pred). mdpi.comresearchgate.net A robust and predictive QSAR model must have strong statistical validation parameters. researchgate.net

For this compound and its analogs, QSAR could be used to predict the DREADD potency of novel, unsynthesized structures, thereby prioritizing synthetic efforts. It could also help in designing molecules with reduced off-target activity or improved metabolic properties, such as decreased susceptibility to P-gp efflux, by identifying the key structural features that govern these endpoints. toxminds.com

Development of Predictive Models for this compound Activity

The development of predictive models for the biological activity of this compound and its analogs is a important area within computational chemistry and pharmacology. These models, primarily Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical correlation between the chemical structure of a molecule and its biological effect. gardp.org The primary goal is to create models that can accurately predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts to design compounds with optimized properties. gardp.orgnih.gov

The "activity" of this compound is multifaceted. While it is known as a major metabolite of the atypical antipsychotic clozapine, it is generally considered to have limited or no antipsychotic activity itself. mdpi.com Its principal pharmacological significance lies in its role as a synthetic ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). tocris.com Therefore, predictive models for this compound are primarily focused on its efficacy and selectivity as a DREADD activator.

The process of developing a predictive model involves several key stages:

Data Set Curation: A diverse set of this compound analogs with experimentally measured biological activities (e.g., binding affinity, activation potency at DREADD receptors) is compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated to numerically represent its structural and physicochemical properties.

Feature Selection: Statistical methods are employed to identify the most relevant descriptors that have the strongest correlation with biological activity. This step is crucial to avoid overfitting and to create a more interpretable model. nih.gov

Model Generation and Validation: Various machine learning or statistical algorithms are used to build the predictive model. The model's predictive power is then rigorously assessed using internal and external validation techniques to ensure its robustness and generalizability. nih.gov

A significant challenge in developing predictive models for the in vivo activity of this compound is its metabolic instability. Studies have shown that this compound can be converted back to clozapine and N-desmethylclozapine in vivo. frontiersin.orgnih.govnih.gov Since clozapine itself has potent activity at numerous native neuroreceptors, this conversion complicates the interpretation of experimental results. frontiersin.org Consequently, a robust predictive model would ideally need to account for not only the direct interaction with the intended DREADD target but also factors influencing its metabolic conversion.

Advanced modeling techniques, such as multi-task learning, could be particularly useful. nih.gov Such models could simultaneously predict DREADD activation, off-target effects, and metabolic stability, providing a more comprehensive profile of a potential analog. d-nb.info

Below is a table outlining common predictive modeling techniques applicable to SAR studies.

Table 1: Predictive Modeling Techniques in SAR

| Model Type | Common Algorithms | Applicability to this compound SAR |

|---|---|---|

| Regression Models | Linear Regression, Partial Least Squares (PLS), Support Vector Regression (SVR) | Used to predict continuous activity values, such as binding affinity (Ki) or potency (EC50) at DREADD receptors. qlik.com |

| Classification Models | Logistic Regression, k-Nearest Neighbors (k-NN), Support Vector Machines (SVM) | Used to classify analogs as 'active' or 'inactive', or 'high', 'medium', or 'low' potency based on predefined thresholds. |

| Decision Tree Models | CART, C4.5, Random Forest, Gradient Boosting | Can identify key structural features and decision rules that separate active from inactive compounds. Random forests are particularly robust against overfitting. qlik.com |

| Neural Network Models | Artificial Neural Networks (ANN), Deep Neural Networks (DNN) | Capable of modeling highly complex, non-linear relationships between molecular descriptors and biological activity. qlik.com |

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information about a molecule. bigchem.eu They are the fundamental components of any QSAR or predictive model, transforming the symbolic representation of a chemical structure into a format suitable for mathematical analysis. bigchem.eu Descriptors can be classified based on their dimensionality (1D, 2D, 3D) and the type of information they represent, such as constitutional, topological, geometric, or electronic properties. libretexts.org

For this compound and its analogs, the identification of key molecular descriptors is essential for understanding which structural features govern its activity as a DREADD ligand. The goal is to pinpoint the specific properties that facilitate strong and selective binding to the engineered receptor. Given the nature of ligand-receptor interactions, a combination of 3D descriptors (related to shape and stereochemistry) and electronic descriptors (related to charge distribution) is likely to be most influential.

Key descriptors relevant to the activity of this compound analogs would likely include:

Constitutional Descriptors: These simple counts of atoms, bonds, and rings provide a basic but essential characterization. For example, the number of hydrogen bond donors and acceptors is critical for specific interactions within a receptor binding pocket. researchgate.net

Topological Descriptors: These 2D descriptors encode information about atomic connectivity within the molecule. Indices like the Kier & Hall connectivity indices or the Balaban J index can quantify aspects of molecular size, branching, and cyclicity, which influence how the ligand fits into the DREADD receptor.